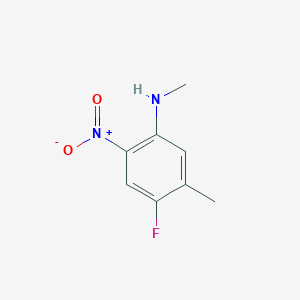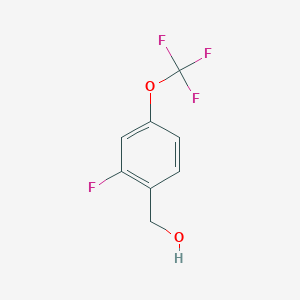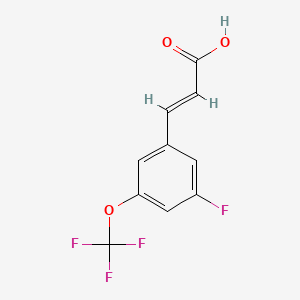
3-Fluoro-5-(trifluoromethoxy)cinnamic acid
Vue d'ensemble
Description
3-Fluoro-5-(trifluoromethoxy)cinnamic acid is a chemical compound with the CAS Number: 1353001-72-5 . It has a molecular weight of 250.15 and is a solid at ambient temperature . It can be used to plate compounds that contain antioxidants and can also be used to treat dysproliferative diseases .
Molecular Structure Analysis
The molecular formula of 3-Fluoro-5-(trifluoromethoxy)cinnamic acid is C10H6F4O3 . The IUPAC name is (2E)-3-[3-fluoro-5-(trifluoromethoxy)phenyl]-2-propenoic acid .Physical And Chemical Properties Analysis
3-Fluoro-5-(trifluoromethoxy)cinnamic acid is a solid at ambient temperature . It has a molecular weight of 250.15 and a density of 1.474±0.06 g/cm3 . The compound has a pKa of 4.27±0.10 .Applications De Recherche Scientifique
1. Role in Amelioration of Myelosuppression and Oxidative Stress
- Cinnamic acid derivatives, including 3-Fluoro-5-(trifluoromethoxy)cinnamic acid, have demonstrated potential in alleviating myelosuppression and oxidative stress induced by chemotherapeutic agents such as cyclophosphamide. The pretreatment with cinnamic acid has shown promising results in reducing bone marrow and hepatic oxidative stress, indicating its protective influence against the toxic effects of cancer drugs (Patra et al., 2012).
2. Inhibition of NLRP3 Inflammasome Activation
- Cinnamic acid derivatives, including 3-Fluoro-5-(trifluoromethoxy)cinnamic acid, have been reported to possess anti-inflammatory properties. Specifically, they have shown potential in inhibiting the activation of NLRP3 inflammasomes, a component involved in inflammation and various diseases. This suggests a possible therapeutic application in treating NLRP3 inflammasome-associated inflammatory diseases (Lee et al., 2021).
3. Impact on Lipid Metabolism and Nonalcoholic Fatty Liver Disease
- Cinnamic acid derivatives are also being studied for their role in regulating lipid metabolism and potential therapeutic effects on nonalcoholic fatty liver disease (NAFLD). Research indicates that these compounds can reduce hepatic lipid accumulation and influence genes involved in lipogenesis and fatty acid oxidation, presenting a promising approach for NAFLD treatment (Wu et al., 2021).
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mécanisme D'action
Target of Action
Similar compounds such as cinnamic acid derivatives have been known to exhibit antioxidant properties .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets to exert antioxidant effects .
Result of Action
Based on its potential antioxidant properties , it could help in neutralizing harmful free radicals in the body.
Propriétés
IUPAC Name |
(E)-3-[3-fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCORPQZTOLVNPS-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




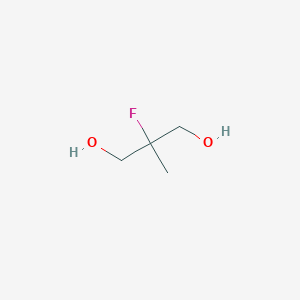
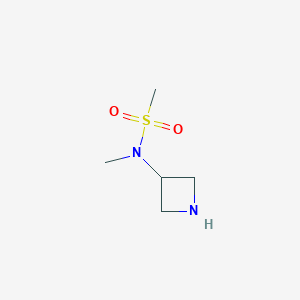


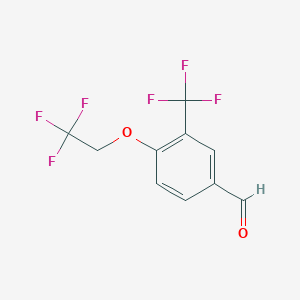
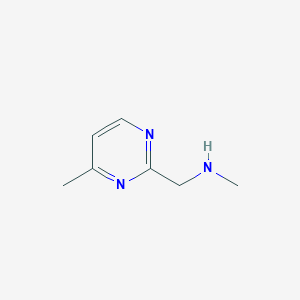

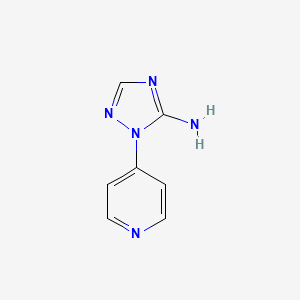
![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-](/img/structure/B1399786.png)
